Cas no 93031-27-7 ((2S)-5-methylhexan-2-ol)

(2S)-5-methylhexan-2-ol is a chiral secondary alcohol characterized by a branched six-carbon chain with a methyl substituent at the fifth position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for producing enantiomerically pure compounds in pharmaceuticals and fine chemicals. The compound’s structural features contribute to its utility in stereoselective reactions, such as nucleophilic substitutions or reductions, where chirality plays a critical role. Its moderate volatility and solubility in organic solvents enhance its handling in laboratory and industrial applications. As a building block, it offers precise control over molecular architecture, supporting research and development in bioactive molecule design.
(2S)-5-methylhexan-2-ol structure
(2S)-5-methylhexan-2-ol structure
商品名:(2S)-5-methylhexan-2-ol
CAS番号:93031-27-7
MF:C7H16O
メガワット:116.201
CID:4334835
PubChem ID:6999722

(2S)-5-methylhexan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-Hexanol, 5-methyl-, (2S)-
    • (2S)-5-methylhexan-2-ol
    • 93031-27-7
    • ZDVJGWXFXGJSIU-ZETCQYMHSA-N
    • EN300-1835041
    • SCHEMBL8370838
    • インチ: InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m0/s1
    • InChIKey: ZDVJGWXFXGJSIU-ZETCQYMHSA-N

計算された属性

  • せいみつぶんしりょう: 116.120115130Da
  • どういたいしつりょう: 116.120115130Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 50.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

(2S)-5-methylhexan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835041-10.0g
(2S)-5-methylhexan-2-ol
93031-27-7
10g
$6450.0 2023-06-03
Enamine
EN300-1835041-5g
(2S)-5-methylhexan-2-ol
93031-27-7
5g
$1614.0 2023-09-19
Enamine
EN300-1835041-1.0g
(2S)-5-methylhexan-2-ol
93031-27-7
1g
$1500.0 2023-06-03
Enamine
EN300-1835041-5.0g
(2S)-5-methylhexan-2-ol
93031-27-7
5g
$4349.0 2023-06-03
Enamine
EN300-1835041-10g
(2S)-5-methylhexan-2-ol
93031-27-7
10g
$2393.0 2023-09-19
Enamine
EN300-1835041-1g
(2S)-5-methylhexan-2-ol
93031-27-7
1g
$557.0 2023-09-19
Enamine
EN300-1835041-0.1g
(2S)-5-methylhexan-2-ol
93031-27-7
0.1g
$490.0 2023-09-19
Enamine
EN300-1835041-0.5g
(2S)-5-methylhexan-2-ol
93031-27-7
0.5g
$535.0 2023-09-19
Enamine
EN300-1835041-0.05g
(2S)-5-methylhexan-2-ol
93031-27-7
0.05g
$468.0 2023-09-19
Enamine
EN300-1835041-0.25g
(2S)-5-methylhexan-2-ol
93031-27-7
0.25g
$513.0 2023-09-19

(2S)-5-methylhexan-2-ol 関連文献

(2S)-5-methylhexan-2-olに関する追加情報

Chemical Profile of (2S)-5-methylhexan-2-ol (CAS No. 93031-27-7)

CAS No. 93031-27-7 corresponds to the chiral alcohol (2S)-5-methylhexan-2-ol, a compound of significant interest in the field of chemoenzymology and synthetic organic chemistry. This enantiomer, characterized by its specific stereochemical configuration, has garnered attention due to its utility in pharmaceutical synthesis and as a building block for more complex molecular architectures. The (S)-configuration at the second carbon atom imparts unique reactivity and selectivity, making it a valuable intermediate in the development of enantioselective processes.

The structural motif of (2S)-5-methylhexan-2-ol consists of a six-carbon chain with a methyl substituent at the fifth position and an (S)-configured hydroxyl group at the second carbon. This arrangement not only contributes to its distinct physical properties, such as boiling point and solubility, but also influences its interactions with enzymes and other biomolecules. The compound’s flexibility and the presence of a secondary hydroxyl group make it a versatile precursor in organic synthesis, particularly in the construction of more intricate molecules.

In recent years, advancements in biocatalysis have highlighted the importance of enantiomerically pure compounds like (2S)-5-methylhexan-2-ol. Enzymes often exhibit high specificity for substrates with particular stereochemical arrangements, enabling the efficient synthesis of chiral drugs with minimal racemization. The use of engineered or isolated enzymes has led to novel methods for producing this compound, often under mild conditions that preserve stereochemical integrity. For instance, lipases and esterases have been employed to catalyze the resolution or synthesis of (2S)-5-methylhexan-2-ol, showcasing the growing role of biocatalysis in fine chemical production.

The pharmaceutical industry has shown particular interest in (2S)-5-methylhexan-2-ol due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its structural features can be incorporated into drug candidates targeting various therapeutic areas, including central nervous system disorders, where enantiomeric purity is critical for efficacy and safety. Recent studies have demonstrated its utility in synthesizing analogs of neuroactive compounds, where the (S)-configuration at the second carbon enhances binding affinity to specific receptors. This underscores the importance of stereochemistry in drug design and development.

From a synthetic chemistry perspective, (2S)-5-methylhexan-2-ol serves as a key intermediate in constructing more complex aliphatic chains. Its reactivity allows for further functionalization via oxidation, reduction, or coupling reactions, enabling the creation of diverse chemical libraries. The compound’s compatibility with modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, further enhances its appeal as a synthetic building block. These advances have streamlined access to (2S)-5-methylhexan-2-ol, making it more accessible for both academic research and industrial applications.

The role of computational chemistry in optimizing synthetic routes for (2S)-5-methylhexan-2-ol cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal catalysts or conditions for producing this enantiomer with high yield and enantiomeric excess. Such computational approaches complement experimental efforts by providing insights into reaction mechanisms and stereochemical control. This synergy between experimental and computational methods has accelerated progress in developing efficient synthetic strategies for chiral alcohols like (2S)-5-methylhexan-2-ol.

In conclusion, (2S)-5-methylhexan-2-ol (CAS No. 93031-27-7) represents a compound of considerable value in modern chemical research and pharmaceutical development. Its unique stereochemical properties, combined with its versatility as a synthetic intermediate, make it indispensable in both academic laboratories and industrial settings. As research continues to uncover new applications and synthetic methodologies for this compound, its importance is expected to grow further, solidifying its place as a cornerstone of chiral chemistry.

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